Lithium carbonate, 99.9% metal basis

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium carbonate is an inorganic compound with the chemical formula Li₂CO₃. It is a white, odorless, crystalline powder that is widely used in various industries, particularly in the fields of medicine and energy storage. Lithium carbonate is highly valued for its role in the production of lithium-ion batteries, which power a wide array of electronic devices, from smartphones to electric vehicles .

Synthetic Routes and Reaction Conditions:

Carbonation Process: Lithium carbonate can be synthesized by reacting lithium hydroxide (LiOH) with carbon dioxide (CO₂) to form lithium carbonate and water.

Ion-Exchange Purification: High-purity lithium carbonate can be prepared using ion-exchange resins to remove impurities from lithium hydrocarbonate solutions.

Industrial Production Methods:

Extraction from Lithium Ores: Lithium carbonate is often produced from lithium-containing ores such as spodumene and lepidolite.

Salt Lake Brines: Another common method involves extracting lithium from salt lake brines.

Types of Reactions:

Thermal Decomposition: Lithium carbonate decomposes at high temperatures to form lithium oxide (Li₂O) and carbon dioxide (CO₂).

Acid-Base Reactions: Lithium carbonate reacts with strong acids like hydrochloric acid (HCl) to produce lithium chloride (LiCl), carbon dioxide (CO₂), and water (H₂O).

Common Reagents and Conditions:

Strong Acids: Hydrochloric acid (HCl) is commonly used to react with lithium carbonate in acid-base reactions.

High Temperatures: Thermal decomposition of lithium carbonate typically occurs at temperatures around 1000 K.

Major Products Formed:

Lithium Oxide (Li₂O): Formed during the thermal decomposition of lithium carbonate.

Lithium Chloride (LiCl): Produced when lithium carbonate reacts with hydrochloric acid.

Chemistry:

Battery Production: Lithium carbonate is a key precursor in the manufacture of lithium-ion batteries.

Biology and Medicine:

Mood Stabilizer: In the pharmaceutical industry, lithium carbonate is used as a mood stabilizer for the treatment of bipolar disorder.

Industry:

Mecanismo De Acción

The exact mechanism of action of lithium carbonate is not fully understood. it is believed to involve several molecular targets and pathways:

Inhibition of Enzymes: Lithium carbonate may inhibit enzymes such as glycogen synthase kinase 3 and inositol phosphatases.

Modulation of Neurotransmitters: It is thought to modulate neurotransmitter levels in the brain, particularly those involved in mood regulation.

Inositol Depletion Theory: This theory suggests that lithium carbonate acts as an uncompetitive inhibitor of inositol monophosphatase, leading to reduced levels of inositol and its derivatives.

Comparación Con Compuestos Similares

Lithium Citrate (Li₃C₆H₅O₇): Another lithium salt used in medicine, particularly for the treatment of bipolar disorder.

Lithium Orotate: Suggested to have better uptake properties and reduced toxicity compared to lithium carbonate.

Uniqueness of Lithium Carbonate:

Widespread Use in Batteries: Lithium carbonate is uniquely important in the production of lithium-ion batteries, which are essential for modern electronic devices.

Therapeutic Applications: It is one of the most commonly used lithium salts for the treatment of mood disorders.

Lithium carbonate’s versatility and effectiveness in various applications make it a critical compound in modern chemistry, medicine, and industry.

Propiedades

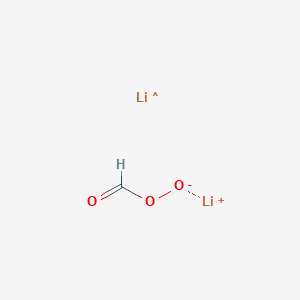

Fórmula molecular |

CHLi2O3 |

|---|---|

Peso molecular |

75.0 g/mol |

InChI |

InChI=1S/CH2O3.2Li/c2-1-4-3;;/h1,3H;;/q;;+1/p-1 |

Clave InChI |

MMSGMUNECPVYHR-UHFFFAOYSA-M |

SMILES canónico |

[Li].[Li+].C(=O)O[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B12368364.png)

![(Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid](/img/structure/B12368403.png)

![1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea](/img/structure/B12368407.png)